Mivacurium
Descripción general
Descripción
Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent used primarily to induce anesthesia during intubation and to promote skeletal muscle relaxation during surgery or mechanical ventilation . It belongs to the bisbenzylisoquinolinium class of neuromuscular blockers and works by competitively binding to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a multi-step process involving the formation of its bisbenzylisoquinolinium structure. The synthesis typically begins with the preparation of the tetrahydroisoquinoline intermediates, which are then coupled with an appropriate diester to form the final compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomers and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Mivacurium undergoes several types of chemical reactions, including hydrolysis and esterification. The primary reaction it undergoes is hydrolysis by plasma cholinesterase, which breaks down the ester bonds in the molecule .
Common Reagents and Conditions: The hydrolysis of this compound is facilitated by the enzyme plasma cholinesterase, which is naturally present in the body. In laboratory settings, hydrolysis can be studied using various cholinesterase inhibitors to understand the reaction kinetics .
Major Products Formed: The hydrolysis of this compound results in the formation of inactive metabolites, which are then excreted from the body .
Aplicaciones Científicas De Investigación
Mivacurium has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the kinetics of ester hydrolysis and the effects of cholinesterase inhibitors . In biology, this compound is used to investigate the mechanisms of neuromuscular transmission and the role of cholinergic receptors . In medicine, it is widely used as a muscle relaxant during surgical procedures and mechanical ventilation .
Mecanismo De Acción
Mivacurium is often compared with other neuromuscular blocking agents such as atracurium, vecuronium, and succinylcholine. Unlike atracurium and vecuronium, this compound has a shorter duration of action due to its rapid hydrolysis by plasma cholinesterase . Compared to succinylcholine, this compound has a longer onset time but a shorter duration of action . The unique feature of this compound is its rapid metabolism, which makes it suitable for short surgical procedures .
Comparación Con Compuestos Similares
- Atracurium
- Vecuronium
- Succinylcholine
- Rocuronium
- Pancuronium
Mivacurium’s rapid metabolism and short duration of action make it a valuable agent in clinical settings where quick recovery of neuromuscular function is desired .
Actividad Biológica
Mivacurium is a non-depolarizing neuromuscular blocking agent primarily used during surgical procedures to facilitate tracheal intubation and provide muscle relaxation. It is structurally related to atracurium and exhibits unique pharmacological properties that make it suitable for various clinical settings. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, clinical applications, and safety profile.
Pharmacological Profile
Mechanism of Action:
this compound acts at the neuromuscular junction by competitively inhibiting acetylcholine from binding to nicotinic receptors on the motor end plate, leading to muscle paralysis. Its rapid onset and short duration of action are attributed to its swift hydrolysis by plasma cholinesterase, making it distinct among neuromuscular blockers.
Pharmacokinetics:
The pharmacokinetic parameters of this compound are influenced by its stereoisomers, primarily the cis-trans and trans-trans isomers. The following table summarizes key pharmacokinetic parameters:
Parameter | trans-trans Isomer | cis-trans Isomer |
---|---|---|
Plasma Clearance (mL/min/kg) | 54 (34 - 129) | 91 (27 - 825) |
Volume of Distribution (mL/kg) | 335 (192 - 523) | Not determined |
In vitro Half-life (min) | 1.3 ± 0.3 | 0.8 ± 0.2 |
In vivo Half-life (min) | Similar to in vitro | Similar to in vitro |
These values indicate that this compound has a limited tissue distribution and a rapid elimination profile, which is advantageous for short surgical procedures .
Clinical Applications
Dosage and Administration:
The recommended intubating dose for adults is typically , providing effective neuromuscular block within 2-2.5 minutes. In pediatric patients aged 2-12 years, the effective duration is approximately 10 minutes after the same dosage . this compound can be administered as a single bolus or as a continuous infusion for maintenance during longer surgeries.
Duration of Action:
this compound's duration of action is notably shorter than other non-depolarizing agents like atracurium and vecuronium but longer than succinylcholine. Recovery from neuromuscular blockade occurs rapidly due to its metabolism by plasma cholinesterase, with spontaneous recovery observed within 25-30 minutes in healthy adults .
Safety Profile
Adverse Effects:
Although this compound generally produces minimal cardiovascular effects, it has been associated with histamine release, which may lead to hypotension in sensitive individuals. Careful monitoring is advised during administration, especially in patients with a history of cardiovascular instability .
Patient Considerations:
Patients with atypical plasma cholinesterase activity are particularly sensitive to this compound, necessitating cautious dosing and monitoring. In cases of liver disease or burns, the pharmacokinetics may be altered, requiring dose adjustments .
Case Studies
-
Case Study in Liver Disease:
A study involving patients with end-stage liver disease demonstrated that the effective duration of action of this compound was significantly prolonged compared to healthy individuals. This highlights the necessity for individualized dosing in populations with altered drug metabolism . -
Pediatric Use:
In pediatric patients undergoing elective surgery, this compound provided adequate muscle relaxation for tracheal intubation without significant adverse effects, supporting its use in this demographic .
Propiedades
IUPAC Name |
bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYCEVXHALBSC-OTBYEXOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N2O14+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048333 | |
Record name | Mivacurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.26e-05 g/L | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |
Record name | Mivacurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133814-19-4, 106791-40-6 | |
Record name | Mivacurium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mivacurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivacurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mivacurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.